CP-10447 CP-10447 An inhibitor apolipoprotein B (apoB) and triglyceride secretion in human hepatoma cells (HepG2) by inhibiting MTP activity and stimulating the early ER degradation of apoB. It is useful tool for further study of the mechanisms of apoB secretion and triglyceride-rich lipoprotein assembly.

Brand Name: Vulcanchem
CAS No.: 843-93-6
VCID: VC21118752
InChI: InChI=1S/C16H13BrN2O/c1-10-9-12(17)7-8-15(10)19-11(2)18-14-6-4-3-5-13(14)16(19)20/h3-9H,1-2H3
SMILES: CC1=C(C=CC(=C1)Br)N2C(=NC3=CC=CC=C3C2=O)C
Molecular Formula: C16H13BrN2O
Molecular Weight: 329.19 g/mol

CP-10447

CAS No.: 843-93-6

Cat. No.: VC21118752

Molecular Formula: C16H13BrN2O

Molecular Weight: 329.19 g/mol

* For research use only. Not for human or veterinary use.

CP-10447 - 843-93-6

Specification

Description An inhibitor apolipoprotein B (apoB) and triglyceride secretion in human hepatoma cells (HepG2) by inhibiting MTP activity and stimulating the early ER degradation of apoB. It is useful tool for further study of the mechanisms of apoB secretion and triglyceride-rich lipoprotein assembly.

CAS No. 843-93-6
Molecular Formula C16H13BrN2O
Molecular Weight 329.19 g/mol
IUPAC Name 3-(4-bromo-2-methylphenyl)-2-methylquinazolin-4-one
Standard InChI InChI=1S/C16H13BrN2O/c1-10-9-12(17)7-8-15(10)19-11(2)18-14-6-4-3-5-13(14)16(19)20/h3-9H,1-2H3
Standard InChI Key CIYGULLCDQXZNK-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Br)N2C(=NC3=CC=CC=C3C2=O)C
Canonical SMILES CC1=C(C=CC(=C1)Br)N2C(=NC3=CC=CC=C3C2=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator